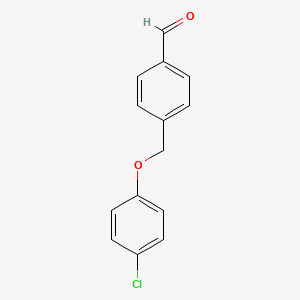
4-((4-Chlorophenoxy)methyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Chlorophenoxy)methyl)benzaldehyde is an organic compound with the molecular formula C14H11ClO2 and a molecular weight of 246.69 g/mol . It is characterized by the presence of a benzaldehyde group substituted with a 4-chlorophenoxy methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 4-((4-Chlorophenoxy)methyl)benzaldehyde typically involves the reaction of 4-chlorophenol with benzyl chloride in the presence of a base, followed by oxidation of the resulting intermediate . The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Toluene or dimethylformamide (DMF)
Oxidizing Agent: Potassium permanganate or chromium trioxide
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
4-((4-Chlorophenoxy)methyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Toluene, DMF, ethanol
Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes .
Applications De Recherche Scientifique
4-((4-Chlorophenoxy)methyl)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism by which 4-((4-Chlorophenoxy)methyl)benzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The aldehyde group plays a crucial role in these interactions, facilitating the formation of covalent bonds with nucleophilic residues in proteins .
Comparaison Avec Des Composés Similaires
4-((4-Chlorophenoxy)methyl)benzaldehyde can be compared with other similar compounds, such as:
4-(4-Chlorophenoxy)benzaldehyde: Similar structure but lacks the methyl group, leading to different reactivity and applications.
4-(4-Bromophenoxy)benzaldehyde: Contains a bromine atom instead of chlorine, resulting in altered chemical properties and reactivity.
4-(2,4-Dichlorophenoxy)benzaldehyde: Contains two chlorine atoms, which can influence its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting chemical properties and applications.
Propriétés
Formule moléculaire |
C14H11ClO2 |
|---|---|
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
4-[(4-chlorophenoxy)methyl]benzaldehyde |
InChI |
InChI=1S/C14H11ClO2/c15-13-5-7-14(8-6-13)17-10-12-3-1-11(9-16)2-4-12/h1-9H,10H2 |
Clé InChI |
BBZKMBQWMKYPPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


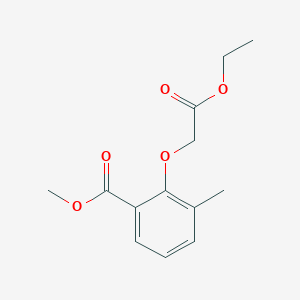



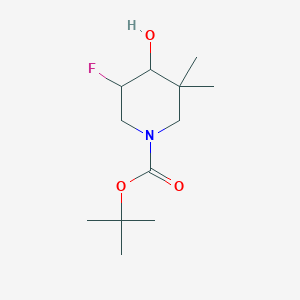
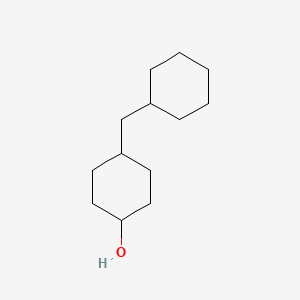
![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13981734.png)
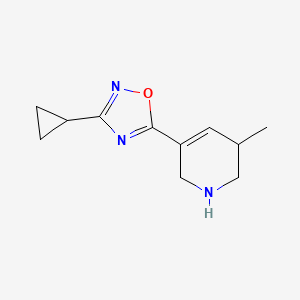

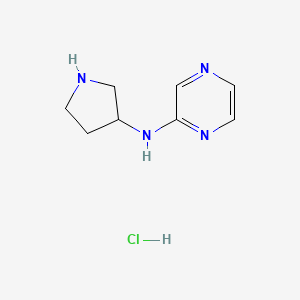
![6-Phenoxybenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13981750.png)
![1-(Tert-butoxycarbonyl)-4-[1-(6-methylpyrimidin-4-yl)-4-piperidylcarbonyl] piperazine](/img/structure/B13981752.png)


